N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of bromine, methoxy, chlorobenzyl, and benzimidazole groups, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the benzimidazole derivative, followed by the introduction of the sulfanyl group. The final step involves the condensation of the intermediate with the appropriate aldehyde to form the desired hydrazide.
Preparation of Benzimidazole Derivative: The synthesis begins with the reaction of o-phenylenediamine with 2-chlorobenzaldehyde under acidic conditions to form the benzimidazole core.
Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Condensation Reaction: The final step involves the condensation of the intermediate with 3-bromo-4-methoxybenzaldehyde in the presence of a suitable catalyst to form the desired hydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as antimicrobial coatings or advanced polymers.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Biological Activity
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, which may contribute to its biological activity. Its molecular formula is C20H20BrN5O2S with a molecular weight of 474.383 g/mol. The presence of bromine and methoxy groups, along with a benzimidazole moiety, suggests potential interactions with biological targets.
Research indicates that compounds with similar structures often exert their effects through various mechanisms:
- Cytotoxic Activity : The compound shows significant cytotoxic effects against cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydrazide derivatives. For example, a related compound demonstrated an IC50 value lower than that of doxorubicin against colon carcinoma cell lines (HCT-15) . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring are crucial for enhancing cytotoxicity.
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-... | HCT-15 | < 10 | |
Doxorubicin | HCT-15 | 12 |
Antimicrobial Activity
The compound's structural characteristics suggest it may also possess antimicrobial properties. Studies on similar derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups has been linked to enhanced antibacterial efficacy.
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-... | Staphylococcus aureus | 5 μg/mL | |
Norfloxacin | Staphylococcus aureus | 10 μg/mL |
Case Studies
Several case studies have documented the effects of hydrazide derivatives in clinical settings:
- Case Study 1 : A study involving a related hydrazide showed significant tumor reduction in animal models when administered at specific doses. The mechanism was attributed to the inhibition of Bcl-2 protein expression, leading to increased apoptosis in cancer cells.
- Case Study 2 : In vitro studies revealed that compounds similar to N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-... exhibited synergistic effects when combined with standard antibiotics, enhancing their efficacy against resistant bacterial strains.
Properties
Molecular Formula |
C24H20BrClN4O2S |
---|---|
Molecular Weight |
543.9 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H20BrClN4O2S/c1-32-22-11-10-16(12-18(22)25)13-27-29-23(31)15-33-24-28-20-8-4-5-9-21(20)30(24)14-17-6-2-3-7-19(17)26/h2-13H,14-15H2,1H3,(H,29,31)/b27-13+ |
InChI Key |
OAEKWOHAMDHEHQ-UVHMKAGCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.